1-Cyano-2-fluoronaphthalene
Overview
Description
1-Cyano-2-fluoronaphthalene is an organic compound with the molecular formula C₁₀H₅FNC. It is a derivative of naphthalene, featuring a cyano group (-CN) at the first position and a fluorine atom at the second position of the naphthalene ring system. This compound is of interest in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyano-2-fluoronaphthalene can be synthesized through several methods, including:
Electrophilic Aromatic Substitution (EAS): This involves the reaction of naphthalene with a cyano group donor and a fluorinating agent under controlled conditions.
Nucleophilic Aromatic Substitution (NAS): This method involves the substitution of a leaving group in naphthalene with a cyano group and a fluorine atom.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions involving naphthalene derivatives. The process requires careful control of reaction conditions, including temperature, pressure, and the use of specific catalysts to ensure high yield and purity.
Chemical Reactions Analysis
1-Cyano-2-fluoronaphthalene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthalene-1,2-dicarboxylic acid.
Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in 1-amino-2-fluoronaphthalene.
Substitution: The fluorine atom can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophiles such as Grignard reagents and organolithium compounds are often used in substitution reactions.
Major Products Formed:
Oxidation: Naphthalene-1,2-dicarboxylic acid
Reduction: 1-amino-2-fluoronaphthalene
Substitution: Various substituted naphthalene derivatives
Scientific Research Applications
1-Cyano-2-fluoronaphthalene has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex organic molecules.
Biology: The compound is utilized in the study of biological systems, including its role in enzyme inhibition and receptor binding.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-Cyano-2-fluoronaphthalene exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of an enzyme, preventing its normal function. The molecular targets and pathways involved vary based on the biological system or industrial process in which the compound is used.
Comparison with Similar Compounds
1-Cyano-2-fluoronaphthalene is compared with other similar compounds, such as:
1-Cyano-2-methylnaphthalene: Similar structure but with a methyl group instead of fluorine.
1-Cyano-2-chloronaphthalene: Similar structure but with a chlorine atom instead of fluorine.
1-Cyano-2-ethylnaphthalene: Similar structure but with an ethyl group instead of fluorine.
Uniqueness: this compound is unique due to its combination of cyano and fluorine substituents, which impart distinct chemical and physical properties compared to other naphthalene derivatives.
Properties
IUPAC Name |
2-fluoronaphthalene-1-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6FN/c12-11-6-5-8-3-1-2-4-9(8)10(11)7-13/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJNGVNINEMSTKJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C#N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60704739 | |
Record name | 2-Fluoronaphthalene-1-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60704739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33718-12-6 | |
Record name | 2-Fluoronaphthalene-1-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60704739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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